1H-Indole-4-carboxamide basic properties
1H-Indole-4-carboxamide basic properties
An In-Depth Technical Guide to 1H-Indole-4-carboxamide: Properties, Applications, and Methodologies
Introduction
1H-Indole-4-carboxamide is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 4-position of the indole nucleus.[1] This molecular architecture positions it as a "privileged structure" in medicinal chemistry, a scaffold that is recurrently found in molecules with diverse biological activities.[2][3] While indole and its many derivatives have long been a cornerstone of pharmaceutical research, 1H-Indole-4-carboxamide has garnered specific attention as a crucial building block for synthesizing more complex therapeutic agents.[1] Its utility extends from being a versatile synthetic intermediate to the core of molecules designed to inhibit critical enzymes involved in disease, most notably Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[1][4]
This guide provides a comprehensive technical overview of 1H-Indole-4-carboxamide, designed for researchers, scientists, and drug development professionals. It will delve into its core physicochemical properties, synthetic methodologies, biological significance, and essential experimental protocols, grounding all claims in authoritative scientific literature.
Section 1: Core Physicochemical Properties
The foundational properties of a compound dictate its behavior in both chemical and biological systems. Understanding these parameters is the first step in rational drug design and experimental planning.
Key Property Summary
The essential physicochemical and identifying properties of 1H-Indole-4-carboxamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 1H-indole-4-carboxamide | PubChem[5] |
| CAS Number | 1670-86-6 | PubChem[5] |
| Molecular Formula | C₉H₈N₂O | PubChem[5] |
| Molecular Weight | 160.17 g/mol | PubChem[5] |
| Exact Mass | 160.063662883 Da | PubChem[5] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[5] |
| Hydrogen Bond Donors | 2 (Indole N-H, Amide -NH₂) | PubChem[5] |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Pyrrole N) | PubChem[5] |
| LogP (Octanol/Water) | 0.66 | Stenutz[6] |
Solubility Profile
Specific solubility data for 1H-Indole-4-carboxamide is not extensively published. However, based on its structure and data from related analogs, a general profile can be inferred. The related 1H-Indole-4-carbaldehyde is reported to be insoluble in water but soluble in organic solvents like ethanol and acetone.[7] The indole carboxamide scaffold, in general, has been associated with low aqueous solubility, a critical challenge in drug development that often requires medicinal chemistry optimization.[8] The presence of both hydrogen bond donors and acceptors suggests that solubility will be highly dependent on the pH and solvent system.
Section 2: Synthesis and Characterization
The reliable synthesis and rigorous characterization of 1H-Indole-4-carboxamide are paramount for its use in research and development.
Synthetic Strategy
The most common and direct approach to synthesizing 1H-Indole-4-carboxamide and its derivatives is through an amide coupling reaction. This strategy involves the formation of an amide bond between the carboxylic acid of an indole precursor and an amine.
Causality of Experimental Choice: The carboxylic acid group is not sufficiently reactive to readily form an amide bond with an amine. Therefore, a "coupling agent" such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is required.[1] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the stable amide bond and releasing an easily removable urea byproduct. A catalyst like 4-Dimethylaminopyridine (DMAP) is often included to accelerate the reaction.[1]
Diagram: General Synthetic Workflow ```dot digraph "Synthetic Workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
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Caption: Synthetic lethality via PARP-1 inhibition in BRCA-mutant cells.
Broader Bioactivity Profile
The indole carboxamide framework is not limited to PARP-1 inhibition. Various derivatives have shown a wide range of biological activities, making 1H-Indole-4-carboxamide a valuable starting point for broader drug discovery campaigns.
| Biological Activity | Target/Application | Reference |
| Antimicrobial | Potential against Mycobacterium tuberculosis | Smolecule [1] |
| Anti-inflammatory | General activity of the scaffold | Smolecule [1] |
| Na+/H+ Exchanger Inhibition | Potential cardiovascular applications | PubMed [9] |
| Antitumor | General activity of the scaffold | Smolecule,[1] Arkat USA [2] |
Section 4: Experimental Protocols and Handling
Proper handling and the use of validated experimental protocols are essential for obtaining reliable and reproducible results.
In Vitro Assay: PARP-1 Inhibition Assay (Illustrative Protocol)
This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ of a test compound like a 1H-Indole-4-carboxamide derivative against PARP-1.
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Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. Inhibition of PARP-1 results in a reduced signal.
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Materials: Recombinant human PARP-1 enzyme, activated DNA, histone proteins, biotinylated NAD+, streptavidin-conjugated fluorophore (e.g., Eu³⁺), assay buffer.
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Procedure:
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Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.
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Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and histone proteins.
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Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
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Enzyme Initiation: Add the PARP-1 enzyme to all wells except the negative control. Incubate for 5 minutes at room temperature to allow the inhibitor to bind.
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Substrate Addition: Initiate the enzymatic reaction by adding the biotinylated NAD+ substrate. Incubate for 60 minutes at room temperature.
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Detection: Stop the reaction and add the streptavidin-fluorophore conjugate. Incubate for 30 minutes to allow binding to the biotinylated histones.
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Readout: Measure the fluorescence signal using a plate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
1H-Indole-4-carboxamide must be handled with appropriate caution, following established laboratory safety procedures.
GHS Hazard Classification: [5]
| Pictogram | Class | Hazard Statement |
|---|
|
| Warning | H302: Harmful if swallowed | | | | H315: Causes skin irritation | | | | H319: Causes serious eye irritation | | | | H335: May cause respiratory irritation |-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [1]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [1][10]Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system. [11]
Conclusion
1H-Indole-4-carboxamide is a molecule of significant interest to the scientific and drug development communities. Its fundamental physicochemical properties, combined with a versatile and well-understood synthetic chemistry, make it an invaluable scaffold. The demonstrated success of its derivatives as potent PARP-1 inhibitors for cancer therapy underscores its therapeutic potential. [4]Furthermore, the broader bioactivity profile of the indole carboxamide class suggests that 1H-Indole-4-carboxamide will continue to serve as a foundational element in the discovery of novel agents for a range of diseases. Future research will likely focus on optimizing the pharmacokinetic properties of its derivatives and exploring its utility against other enzyme targets.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594836, 1H-indole-4-carboxamide. PubChem. [Link]
-
Li, X., et al. (n.d.). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]
-
Scherlock, J. P., et al. (n.d.). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed. [Link]
-
Stenutz. (n.d.). 1H-indole-4-carboxamide. [Link]
-
Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole-4-carboxaldehyde (CAS 1074-86-8). [Link]
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]
-
PubMed Central (PMC). (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]
-
SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
PubMed. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. [Link]
-
Carl ROTH. (n.d.). 1H-Indole-4-carboxamide, 25 mg. [Link]
-
ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
PubMed. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. [Link]
Sources
- 1. Buy 1H-Indole-4-carboxamide | 1670-86-6 [smolecule.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1H-indole-4-carboxamide | C9H8N2O | CID 594836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-indole-4-carboxamide [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
